(2e)-3-Phenyl-1-(1h-pyrrol-2-yl)-2-propen-1-one
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Overview
Description
(2E)-3-Phenyl-1-(1H-pyrrol-2-yl)-2-propen-1-one is an organic compound with the molecular formula C13H11NO. It features a phenyl group and a pyrrole ring connected by a propenone bridge. This compound adopts an E configuration about the C=C double bond, and the pyrrole ring is inclined to the phenyl ring at an angle of 44.94° .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-Phenyl-1-(1H-pyrrol-2-yl)-2-propen-1-one can be achieved through various methods. One common approach involves the condensation of benzaldehyde with 2-acetylpyrrole in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in ethanol, yielding the desired product after purification .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, can be applied to scale up the laboratory synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-Phenyl-1-(1H-pyrrol-2-yl)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenone bridge to a saturated ketone or alcohol.
Substitution: Electrophilic substitution reactions can occur on the phenyl or pyrrole rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols or saturated ketones.
Scientific Research Applications
(2E)-3-Phenyl-1-(1H-pyrrol-2-yl)-2-propen-1-one has various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research has explored its potential as an anticancer and antimalarial agent.
Mechanism of Action
The mechanism of action of (2E)-3-Phenyl-1-(1H-pyrrol-2-yl)-2-propen-1-one involves interactions with various molecular targets. For instance, its biological activities may be attributed to its ability to interact with cellular proteins and enzymes, disrupting their normal functions. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
(2E)-N-hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide: This compound shares a similar structure but includes additional functional groups that may alter its reactivity and biological activity.
Pyrrole-2-carboxaldehyde derivatives: These compounds have a pyrrole ring with different substituents, leading to variations in their chemical and biological properties.
Uniqueness
(2E)-3-Phenyl-1-(1H-pyrrol-2-yl)-2-propen-1-one is unique due to its specific combination of a phenyl group and a pyrrole ring connected by a propenone bridge. This structure imparts distinct chemical reactivity and biological activities, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C13H11NO |
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Molecular Weight |
197.23 g/mol |
IUPAC Name |
(E)-3-phenyl-1-(1H-pyrrol-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C13H11NO/c15-13(12-7-4-10-14-12)9-8-11-5-2-1-3-6-11/h1-10,14H/b9-8+ |
InChI Key |
GLNFFMZPELBRRR-CMDGGOBGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CN2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=CN2 |
Origin of Product |
United States |
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